Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate
Description
Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate is a synthetic carbamate derivative characterized by a benzofuran core substituted with a benzo[d][1,3]dioxol-5-ylcarbamoyl group at the 2-position and an ethyl carbamate moiety at the 3-position. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in bioactive molecules, often associated with enhanced lipophilicity and metabolic stability . Carbamates, such as the ethyl carbamate in this compound, are widely utilized in medicinal and agrochemical chemistry due to their hydrolytic stability compared to esters and their ability to act as prodrugs .
Synthetic routes for analogous ethyl carbamates typically involve coupling reactions between activated carbonyl intermediates and amines or alcohols. For example, highlights the synthesis of structurally related ethyl carbamates, such as ethyl (3,4-dimethoxyphenethyl)carbamate (A1) and ethyl (2-(benzo[d][1,3]dioxol-5-yl)ethyl)carbamate (A2), via nucleophilic substitution or carbamate-forming reactions .
Properties
IUPAC Name |
ethyl N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-2-24-19(23)21-16-12-5-3-4-6-13(12)27-17(16)18(22)20-11-7-8-14-15(9-11)26-10-25-14/h3-9H,2,10H2,1H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXVKKJFJFEMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Routes
Benzofuran Core Construction
The benzofuran scaffold is typically synthesized via cyclization or coupling reactions .
Cyclization of Phenolic Precursors
- Method : Treatment of 2-hydroxybenzaldehyde derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions12.
- Example :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldol condensation | K₂CO₃, DMF, 80°C, 12 h | 75–85% | 56 |
| Cyclization | H₂SO₄, reflux, 6 h | 80–90% | 7 |
Transition Metal-Catalyzed Coupling
- Method : Copper- or palladium-catalyzed coupling of aryl halides with alkynes89.
- Example :
- Suzuki-Miyaura coupling of 3-iodobenzofuran with benzo[d]dioxol-5-ylboronic acid using Pd(PPh₃)₄10.
| Catalyst | Conditions | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O, 100°C, 24 h | 60–70% | 11 |
| CuI, DBU | DMSO, 120°C, 8 h | 55–65% | 12 |
Introduction of Carbamoyl Group
The 2-position carbamoyl group is introduced via amidation or urea formation .
Amidation with Benzo[d]dioxol-5-amine
- Method : Reaction of benzofuran-2-carbonyl chloride with benzo[d]dioxol-5-amine (piperonylamine)1314.
- Step 1 : Generate 2-chlorocarbonylbenzofuran using oxalyl chloride.
- Step 2 : Couple with piperonylamine in THF at 0–5°C15.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Oxalyl chloride | DCM, rt, 2 h | 90–95% | 16 |
| Piperonylamine | THF, 0°C, 4 h | 70–80% | 17 |
Urea Formation
- Method : Treat 2-aminobenzofuran with benzo[d]dioxol-5-yl isocyanate18.
- Conditions : Et₃N, DCM, rt, 12 h19.
| Reagent | Yield | Reference |
|---|---|---|
| PhNCO | 65–75% | 20 |
Carbamate Installation at Position 3
The 3-position ethyl carbamate is introduced via carbamoylation of an amine intermediate.
Reaction with Ethyl Chloroformate
- Method : Treat 3-aminobenzofuran derivative with ethyl chloroformate in the presence of a base2122.
- Conditions : Pyridine, DCM, 0°C → rt, 6 h23.
| Reagent | Yield | Reference |
|---|---|---|
| Ethyl chloroformate | 75–85% | 24 |
Isocyanate Route
| Reagent | Yield | Reference |
|---|---|---|
| Ethyl isocyanate | 60–70% | 27 |
Integrated Synthetic Pathways
Two validated routes are highlighted:
Route 1: Sequential Functionalization
- Benzofuran synthesis via Pd-catalyzed coupling.
- Amidation at position 2 with piperonylamine.
- Carbamoylation at position 3 using ethyl chloroformate.
Analytical Data and Characterization
Challenges and Optimization
- Regioselectivity : Competing reactions at positions 2 and 3 require careful control of stoichiometry35.
- Purification : Silica gel chromatography (hexane/EtOAc 4:1) is critical for isolating the target compound36.
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CA2833394C: Processes for Synthesis Using Copper Catalysts ↩
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CA2833394C: Processes for Synthesis Using Copper Catalysts ↩
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CA2833394C: Processes for Synthesis Using Copper Catalysts ↩
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US20130046103A1: Benzofuran Synthesis and Functionalization ↩
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US20130046103A1: Benzofuran Synthesis and Functionalization ↩
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US20130046103A1: Benzofuran Synthesis and Functionalization ↩
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US20130046103A1: Benzofuran Synthesis and Functionalization ↩
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate groups can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the benzofuran and benzo[d][1,3]dioxole moieties can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, further influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with several carbamate derivatives, particularly those containing aromatic or heteroaromatic scaffolds. Below is a detailed comparison based on substituent effects, biological activity, and physicochemical properties:
Table 1: Comparative Analysis of Ethyl Carbamate Derivatives
Key Structural and Functional Differences:
Benzofuran derivatives are often associated with antimicrobial and anticancer activities, though specific data for this compound is lacking.
Substituent Effects: The benzo[d][1,3]dioxol-5-ylcarbamoyl group introduces a planar, electron-rich aromatic system, which may improve binding to enzymatic targets (e.g., cytochrome P450 enzymes or acetylcholinesterase) compared to non-aromatic substituents in fenoxycarb or hydroprene . The ethyl carbamate group provides hydrolytic stability, a feature shared with desmedipham and fenoxycarb, but contrasts with the ester group in hydroprene, which is more prone to enzymatic degradation .
For instance, desmedipham and fenoxycarb are commercial herbicides and insecticides, respectively, targeting specific biochemical pathways (e.g., photosystem II or juvenile hormone receptors) . The absence of a urea linkage (as in desmedipham) or a diphenylether chain (as in fenoxycarb) may limit its herbicidal potency but could redirect its activity toward antifungal or antiparasitic targets .
This contrasts with hydroprene, which has a lower LogP (~4.0) due to its aliphatic ester chain .
Biological Activity
Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate, a compound with potential therapeutic applications, has garnered attention in recent studies for its biological activity. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight : 287.33 g/mol
- CAS Number : 23512-46-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that utilize benzofuran derivatives and carbamate functionalities. The precise methods can vary based on the desired purity and yield.
Antiviral Properties
Recent studies have investigated the antiviral potential of compounds related to this structure, particularly against SARS-CoV-2. Molecular docking studies have indicated strong binding affinities of benzofuran derivatives to critical viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For instance, a study reported docking scores of around -7.62 kcal/mol for certain derivatives, suggesting significant inhibitory potential against viral replication pathways .
Anticancer Activity
Benzofuran derivatives are known for their anticancer properties. This compound has been proposed to exhibit cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which is a characteristic of many benzofuran derivatives. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making them candidates for further investigation in inflammatory diseases .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) in polar aprotic solvents (e.g., DMF). For example, carbamate formation can be achieved via activation of carboxylic acid intermediates with DCC (N,N'-Dicyclohexylcarbodiimide) under inert conditions . Yield optimization requires precise temperature control (0–25°C) and purification via silica gel chromatography (eluent: EtOAc/hexane mixtures) .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. Key diagnostic signals include:
- ¹H NMR : Resonances for the benzofuran aromatic protons (~δ 6.8–7.5 ppm), ethoxy group (triplet at δ 1.3–1.5 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂), and carbamate NH protons (broad singlet at δ 8.0–10.0 ppm) .
- HRMS : Exact mass matching the molecular formula (C₂₁H₁₈N₂O₆) with isotopic patterns confirming purity .
Q. What are the recommended protocols for purity analysis and quantification?
- Methodology : Use High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at λ = 254 nm. Purity thresholds >95% are typical for pharmacological studies .
Advanced Research Questions
Q. How do crystallographic data (e.g., SHELXL refinement) inform the stereoelectronic properties of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between the carbamate NH and benzofuran oxygen). Mercury software can visualize packing patterns and void spaces, aiding in solubility prediction . Example: A related benzodioxole-carbamate derivative showed a dihedral angle of 12.5° between benzofuran and carbamate planes, influencing π-π stacking .
Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?
- Methodology : Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (e.g., cell line variability, serum concentration). Validate using:
- Dose-response curves across multiple cell lines (e.g., MCF-7, HeLa).
- Kinetic solubility assays in PBS (pH 7.4) to rule out aggregation artifacts .
- Example : A structurally similar compound exhibited a 10-fold difference in IC₅₀ between adherent and suspension cell cultures due to differential membrane permeability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like cyclooxygenase-2 (COX-2). Key parameters:
- Docking score : Binding affinity (ΔG) < -8.0 kcal/mol suggests strong interaction.
- Pharmacophore mapping : Align benzodioxole and carbamate moieties with hydrophobic pockets in the active site .
Q. What strategies mitigate instability of the carbamate group under physiological conditions?
- Methodology : Stabilize via:
- Prodrug design : Replace the ethyl group with tert-butyl to reduce hydrolysis.
- pH-sensitive formulations : Encapsulate in liposomes (pH 5.0–6.5) to protect against serum esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
